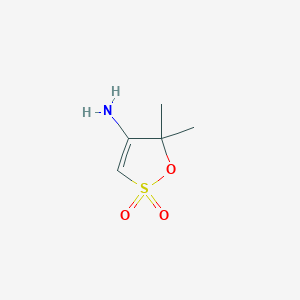
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide, also known as DMADO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMADO is a versatile compound that can be synthesized using different methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide is not fully understood, but it has been suggested that it works by inhibiting certain enzymes and proteins in the body. For example, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function. 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has also been found to inhibit the replication of certain viruses and bacteria, making it a potential antiviral and antibacterial agent.
Biochemische Und Physiologische Effekte
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have several biochemical and physiological effects. In animal studies, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. It has also been found to have anti-inflammatory effects, reducing the levels of inflammatory cytokines in the body. 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have a low toxicity profile, making it a potential candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has some limitations, including its low solubility in water and its potential to react with certain chemicals, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Another direction is the development of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide-based insecticides and fungicides, which could provide a safer and more sustainable alternative to synthetic pesticides. Additionally, the potential use of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide in the development of organic semiconductors and optoelectronic devices could lead to the development of more efficient and cost-effective technologies.
Synthesemethoden
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide can be synthesized using various methods, including the reaction of dimethyl sulfate with thiourea, the reaction of dimethylamine with sulfur dioxide, and the reaction of dimethylamine with sulfur trioxide. However, the most common method for synthesizing 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide is the reaction of dimethylamine with sulfur dioxide in the presence of hydrogen peroxide. This method has been found to be efficient and yields high-quality 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide.
Wissenschaftliche Forschungsanwendungen
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have anticancer, antiviral, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In materials science, 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been found to have potential applications in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
CAS-Nummer |
195370-97-9 |
|---|---|
Produktname |
4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide |
Molekularformel |
C5H9NO3S |
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
5,5-dimethyl-2,2-dioxooxathiol-4-amine |
InChI |
InChI=1S/C5H9NO3S/c1-5(2)4(6)3-10(7,8)9-5/h3H,6H2,1-2H3 |
InChI-Schlüssel |
ILDNNQQRGDZACU-UHFFFAOYSA-N |
SMILES |
CC1(C(=CS(=O)(=O)O1)N)C |
Kanonische SMILES |
CC1(C(=CS(=O)(=O)O1)N)C |
Synonyme |
5H-1,2-Oxathiol-4-amine, 5,5-dimethyl-, 2,2-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





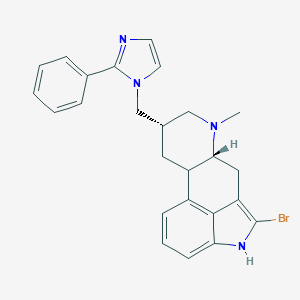
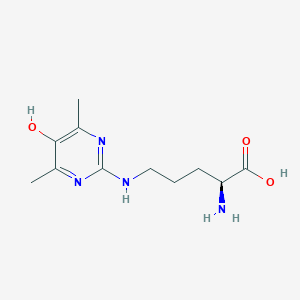
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)

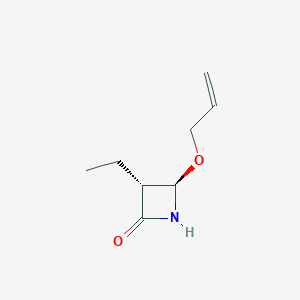
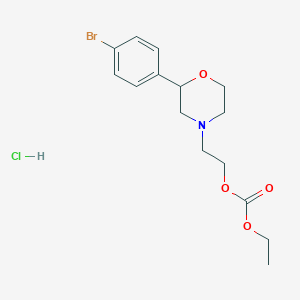
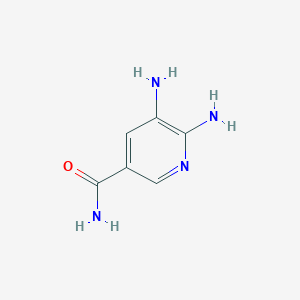
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
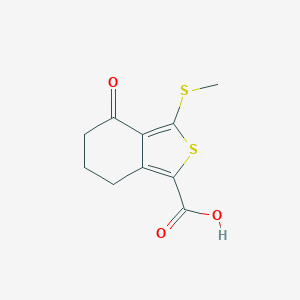
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)
